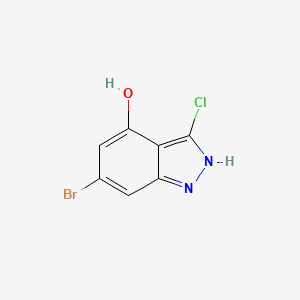

1h-Indazol-4-ol,6-bromo-3-chloro-

Description

Contextual Significance of Indazole Derivatives in Chemical Sciences

Indazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets. nih.govaustinpublishinggroup.com This versatility has led to their incorporation into a wide array of pharmacologically active agents. nih.govtaylorandfrancis.com The indazole core is a key component in several commercially available drugs, including treatments for cancer and inflammatory conditions. nih.govnih.gov

The biological and pharmacological importance of indazoles stems from their unique electronic properties and their ability to engage in various intermolecular interactions. taylorandfrancis.com They have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, anticancer, anti-HIV, and antimicrobial agents. nih.govnih.govnih.gov The stable 1H-indazole tautomer is most commonly studied, though the 2H- and 3H-tautomers also exhibit biological relevance. austinpublishinggroup.comresearchgate.net

Rationale for Focused Research on Substituted Indazole Scaffolds

The strategic placement of various functional groups onto the core indazole structure allows for the fine-tuning of its physicochemical and biological properties. This concept is a central tenet of medicinal chemistry, where even minor structural modifications can lead to significant changes in a molecule's activity and selectivity. nih.gov The addition of substituents like halogens (bromo and chloro) and a hydroxyl group, as seen in 1H-Indazol-4-ol, 6-bromo-3-chloro-, can profoundly influence factors such as lipophilicity, electronic distribution, and hydrogen bonding capabilities. nih.gov

This targeted substitution is crucial for developing compounds with desired therapeutic profiles, such as enhanced potency or improved selectivity for a specific enzyme or receptor. nih.govnih.gov For example, research has shown that the introduction of different groups around the 1H-indazole-3-carboxamide scaffold can improve selectivity for certain kinases. nih.gov Therefore, the synthesis and study of specifically substituted indazoles like 1H-Indazol-4-ol, 6-bromo-3-chloro- are driven by the quest for novel molecules with tailored functions, often as intermediates in the synthesis of more complex and potent bioactive compounds. chemrxiv.orgsemanticscholar.org

Overview of Current Academic Research Paradigms for 1H-Indazol-4-ol, 6-bromo-3-chloro-

Current academic research on 1H-Indazol-4-ol, 6-bromo-3-chloro- primarily positions it as a key building block or intermediate in the synthesis of more elaborate molecules, particularly those designed as kinase inhibitors for therapeutic applications. nih.gov The functional groups on this compound—a hydroxyl group, a bromine atom, and a chlorine atom—provide multiple reactive sites for further chemical modification.

The research paradigm for such a compound typically involves a multi-faceted approach. researchgate.net Initially, synthetic chemists focus on developing efficient and scalable routes to produce the molecule. chemrxiv.org Following successful synthesis, the compound's structure and properties are rigorously characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

A significant area of investigation for indazole derivatives is their role as inhibitors of protein kinases, a family of enzymes often implicated in diseases like cancer. nih.govnih.govnih.gov Therefore, it is highly probable that 1H-Indazol-4-ol, 6-bromo-3-chloro- is utilized in the development of new kinase inhibitors, where its specific substitution pattern is designed to confer selectivity and potency against a particular kinase target.

Table 1: Chemical Identifiers for 1H-Indazol-4-ol, 6-bromo-3-chloro-

| Identifier | Value |

|---|---|

| IUPAC Name | 6-bromo-3-chloro-1H-indazol-4-ol |

| CAS Number | 885518-77-4 sigmaaldrich.com |

| Molecular Formula | C₇H₄BrClN₂O |

| Molecular Weight | 247.48 g/mol |

| Canonical SMILES | C1=C(C=C(C2=C1N=C(N2)Cl)O)Br |

Table 2: Predicted Physicochemical Properties of 1H-Indazol-4-ol, 6-bromo-3-chloro-

| Property | Predicted Value |

|---|---|

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 245.92464 |

| Monoisotopic Mass | 245.92464 |

| Topological Polar Surface Area | 59.1 Ų |

| Heavy Atom Count | 12 |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKIJOLQMSWICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1h Indazol 4 Ol,6 Bromo 3 Chloro

Retrosynthetic Analysis and Strategic Disconnections of the 1H-Indazol-4-ol, 6-bromo-3-chloro- Skeleton

Retrosynthetic analysis of the 1H-Indazol-4-ol, 6-bromo-3-chloro- skeleton reveals several potential disconnection points, guiding the design of synthetic routes. The core indazole ring system is typically formed through the cyclization of a suitably substituted benzene (B151609) derivative.

A primary disconnection strategy involves breaking the N-N bond and a C-N bond of the pyrazole (B372694) ring. This leads back to a substituted aminobenzonitrile or a related precursor. For instance, a plausible retrosynthetic pathway could start from the target molecule and disconnect the indazole ring to a substituted 2-aminobenzonitrile (B23959) derivative. This intermediate would already contain the required bromine and chlorine substituents at the desired positions.

Another key disconnection involves the C3-Cl bond, suggesting a late-stage chlorination of an indazol-3-one precursor. Similarly, the C6-Br bond can be disconnected, implying a bromination step on an appropriate indazole or aniline (B41778) precursor. The hydroxyl group at the C4 position can be traced back to a methoxy (B1213986) group, which is often used as a protecting group and can be deprotected in the final steps of the synthesis.

A common strategy for constructing the indazole ring involves the reaction of a hydrazine (B178648) with an ortho-halo or ortho-alkoxy benzonitrile (B105546). thieme-connect.debeilstein-journals.org This approach, known as the SNAr (nucleophilic aromatic substitution) cyclization, is a powerful tool for forming the pyrazole ring of the indazole system. nih.gov

Development of Novel Synthetic Routes to the 1H-Indazol-4-ol, 6-bromo-3-chloro- Core

The development of new synthetic routes for polysubstituted indazoles is driven by the need for more efficient, cost-effective, and sustainable processes. While specific literature detailing the synthesis of 1H-Indazol-4-ol, 6-bromo-3-chloro- is limited, general methods for the synthesis of related indazoles provide a strong foundation for its preparation.

One potential route starts with a commercially available substituted aniline, such as 2-methyl-3-fluoroaniline. google.com This starting material can undergo a sequence of reactions including bromination, diazotization, and cyclization to form the indazole core. Subsequent functional group interconversions, such as chlorination and demethylation of a methoxy group to a hydroxyl group, would lead to the final product.

A notable approach for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, starts from the inexpensive 2,6-dichlorobenzonitrile (B3417380). nih.govresearchgate.netchemrxiv.org This method involves a regioselective bromination followed by a heterocycle formation with hydrazine. nih.govresearchgate.netchemrxiv.org This two-step sequence has been successfully demonstrated on a hundred-gram scale without the need for chromatographic purification. nih.govresearchgate.netchemrxiv.org Adapting this route could involve starting with a differently substituted benzonitrile to achieve the desired substitution pattern of 1H-Indazol-4-ol, 6-bromo-3-chloro-.

The following table outlines a potential synthetic sequence based on established methodologies for similar compounds:

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Bromination | N-Bromosuccinimide (NBS), Acetonitrile, -10°C to 10°C | Substituted 2-methylaniline | Bromo-substituted 2-methylaniline |

| 2 | Ring Closure | Sodium nitrite, acid; followed by a reducing agent | Bromo-substituted 2-methylaniline | Bromo-substituted 1H-indazole |

| 3 | Chlorination | N-Chlorosuccinimide (NCS) or other chlorinating agent | Bromo-substituted 1H-indazole | Bromo-chloro-substituted 1H-indazole |

| 4 | Hydroxylation | Demethylation of a methoxy precursor using BBr₃ or other demethylating agents | Bromo-chloro-methoxy-1H-indazole | 1H-Indazol-4-ol, 6-bromo-3-chloro- |

Table 1: Potential Synthetic Route for 1H-Indazol-4-ol, 6-bromo-3-chloro-

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity

The optimization of reaction conditions is crucial for maximizing the yield, selectivity, and purity of the final product. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, reaction time, and catalysts.

For the bromination step, the use of N-bromosuccinimide (NBS) is often preferred over bromine (Br₂) as it can be more selective and lead to fewer byproducts. nih.gov The reaction temperature is also critical; for example, in the synthesis of 4-bromo-3-fluoro-2-methylaniline, controlling the temperature below 10°C during the addition of NBS is important for achieving a high yield. google.com

In the cyclization step to form the indazole ring, the choice of acid and temperature can significantly impact the outcome. For instance, in the synthesis of a related indazole, sulfuric acid was found to be more effective than trifluoroacetic acid or acetic acid. nih.gov

The purification of the final product is also a key consideration. Developing methods that avoid column chromatography, such as crystallization or precipitation, are highly desirable for large-scale synthesis to improve efficiency and reduce costs. nih.govresearchgate.netchemrxiv.org For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the product was isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate by filtration. nih.govresearchgate.net

The following table summarizes key optimization parameters from related syntheses:

| Reaction Step | Parameter Optimized | Optimized Condition | Impact | Reference |

| Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Improved selectivity, fewer byproducts | nih.gov |

| Bromination | Temperature | Below 10°C | Higher yield | google.com |

| Cyclization | Acid | 96% H₂SO₄ | Higher conversion | nih.gov |

| Purification | Method | Precipitation/Filtration | Avoids chromatography, suitable for scale-up | nih.govresearchgate.net |

Table 2: Optimization of Reaction Conditions

Mechanistic Studies of Key Transformation Steps in 1H-Indazol-4-ol, 6-bromo-3-chloro- Synthesis

Understanding the reaction mechanisms of the key steps in the synthesis of 1H-Indazol-4-ol, 6-bromo-3-chloro- is essential for rational optimization and troubleshooting.

The regioselective bromination of an aniline derivative often proceeds via an electrophilic aromatic substitution mechanism. The position of bromination is directed by the existing substituents on the aromatic ring.

The formation of the indazole ring from a 2-halobenzonitrile and hydrazine typically occurs through a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. nih.gov In this process, hydrazine acts as the nucleophile, displacing the halide at the 2-position. The resulting intermediate then undergoes an intramolecular condensation to form the pyrazole ring of the indazole. The regioselectivity of this cyclization can be influenced by the electronic effects of the substituents on the benzene ring. researchgate.net

DFT (Density Functional Theory) calculations can be a powerful tool to gain mechanistic insights into these transformations. For example, DFT studies on the N-alkylation of indazoles have helped to elucidate the factors controlling the regioselectivity of the reaction, suggesting that a chelation mechanism can favor the formation of the N1-substituted product. beilstein-journals.org

Exploration of Alternative Starting Materials and Reagents for Sustainable Synthesis

The principles of green chemistry encourage the use of more sustainable starting materials and reagents. In the context of 1H-Indazol-4-ol, 6-bromo-3-chloro- synthesis, this could involve exploring bio-based starting materials or replacing hazardous reagents with safer alternatives.

For instance, the use of less expensive and more readily available starting materials is a key consideration for large-scale production. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from the inexpensive 2,6-dichlorobenzonitrile is a good example of this approach. nih.govresearchgate.netchemrxiv.org

Replacing hazardous reagents is another important aspect. For example, if a reaction uses a toxic solvent, exploring alternative, greener solvents would be a significant improvement. Metal-free halogenation reactions are also being developed as a more environmentally friendly alternative to traditional methods that use metal catalysts. semanticscholar.org

Scalability Considerations for Laboratory and Pilot-Scale Synthesis of 1H-Indazol-4-ol, 6-bromo-3-chloro-

Scaling up a synthesis from the laboratory to a pilot plant or industrial scale presents several challenges. These include ensuring consistent product quality, managing heat transfer in larger reactors, and developing safe and efficient work-up procedures.

A key aspect of scalability is the development of a robust and reproducible process. This involves identifying and controlling critical process parameters. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the optimal conditions for bromination and cyclization were successfully demonstrated on a hundred-gram scale. nih.govresearchgate.netchemrxiv.org

The ability to purify the product without resorting to column chromatography is also a major advantage for large-scale synthesis. nih.govresearchgate.netchemrxiv.org The development of a scalable synthesis for a key intermediate of the drug Lenacapavir highlights the importance of these considerations. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The synthesis of a polysubstituted molecule like 1H-Indazol-4-ol, 6-bromo-3-chloro- requires precise control over chemoselectivity, regioselectivity, and potentially stereoselectivity if chiral centers are present.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during a chlorination step, it is important to selectively chlorinate the desired position without affecting other reactive sites on the molecule.

Regioselectivity is the control of the position of a chemical bond formation. In the synthesis of substituted indazoles, the regioselectivity of both the initial substitution on the benzene ring and the subsequent N-alkylation or acylation of the indazole ring is crucial. beilstein-journals.orgbeilstein-journals.org The regioselective bromination of 2,6-dichlorobenzonitrile is a key step in the synthesis of a related indazole. nih.gov The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and controlling this regioselectivity is a significant challenge. beilstein-journals.orgbeilstein-journals.org

Stereoselectivity is the control of the formation of stereoisomers. While the target molecule 1H-Indazol-4-ol, 6-bromo-3-chloro- is not chiral, stereoselectivity would be a critical consideration if it were to be used as a scaffold for the synthesis of chiral derivatives.

Exploration of Biological Activity and Mechanistic Insights of 1h Indazol 4 Ol,6 Bromo 3 Chloro

In Vitro Biological Screening Paradigms and Assays for 1H-Indazol-4-ol, 6-bromo-3-chloro-

Currently, specific in vitro biological screening data for 1H-Indazol-4-ol, 6-bromo-3-chloro- is not available in the reviewed scientific literature. However, based on the activities of similar indazole compounds, a hypothetical screening paradigm can be proposed.

Derivatives of indazole have demonstrated a wide range of biological effects, suggesting that a comprehensive screening approach would be beneficial. For instance, various indazole derivatives have been investigated for their anti-cancer properties. nih.gov This suggests that initial screening of 1H-Indazol-4-ol, 6-bromo-3-chloro- could involve assays to assess its cytotoxic effects on a panel of human cancer cell lines.

Furthermore, some indazole compounds have shown antimicrobial and anti-inflammatory activities. researchgate.net Therefore, a thorough in vitro screening would also include assays to determine its efficacy against various bacterial and fungal strains, as well as its ability to inhibit key inflammatory mediators.

Cellular Assays and Functional Studies Addressing Specific Biological Responses

Detailed cellular assay results for 1H-Indazol-4-ol, 6-bromo-3-chloro- are not currently published. However, based on the activities of related compounds, several functional studies could be proposed to elucidate its biological effects at the cellular level.

For example, a related compound, 4-Bromo-6-chloro-1H-indazole, has been reported to inhibit cell proliferation in cancer cell lines. Cellular assays for 1H-Indazol-4-ol, 6-bromo-3-chloro- could therefore include:

Cell Viability and Proliferation Assays: To determine the effect of the compound on the growth of cancer cells.

Apoptosis Assays: To investigate whether the compound induces programmed cell death.

Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

The precise molecular mechanism of action for 1H-Indazol-4-ol, 6-bromo-3-chloro- has not been elucidated. However, insights can be drawn from studies on other indazole derivatives. Many indazole compounds are known to function as kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

A plausible mechanism of action for 1H-Indazol-4-ol, 6-bromo-3-chloro- could involve the inhibition of one or more protein kinases, leading to the disruption of signaling pathways that are essential for cell survival and proliferation. For instance, the phosphoinositide 3-kinase (PI3K) pathway is a critical signaling pathway that is often hyperactivated in cancer, and some indazole derivatives have been shown to target this pathway.

Identification and Validation of Potential Molecular Targets for 1H-Indazol-4-ol, 6-bromo-3-chloro-

Specific molecular targets for 1H-Indazol-4-ol, 6-bromo-3-chloro- have not yet been identified and validated. Based on the structure of the indazole core and the activities of related compounds, potential molecular targets could include:

Protein Kinases: Such as those involved in cell cycle regulation and signal transduction. nih.gov

Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and cancer.

To identify and validate these potential targets, a combination of computational and experimental approaches would be necessary. Molecular docking studies could predict the binding of 1H-Indazol-4-ol, 6-bromo-3-chloro- to the active sites of various kinases and other enzymes. Subsequently, biochemical assays would be required to confirm these predictions and determine the inhibitory potency of the compound.

Enzyme Inhibition/Activation Kinetics and Binding Affinity Studies

As there is no specific data available for 1H-Indazol-4-ol, 6-bromo-3-chloro- , this section remains speculative. Should this compound be identified as an enzyme inhibitor, detailed kinetic studies would be necessary to characterize its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Binding affinity studies, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would also be crucial to quantify the interaction between the compound and its target enzyme.

Receptor Binding Profiles and Ligand-Receptor Interaction Analysis

There is currently no information available regarding the receptor binding profile of 1H-Indazol-4-ol, 6-bromo-3-chloro- . To determine if this compound interacts with specific receptors, a comprehensive receptor screening panel would be required. If binding to a particular receptor is identified, further studies would be needed to characterize the nature of this interaction and its functional consequences.

Investigation of Downstream Signaling Pathways Modulation

The effect of 1H-Indazol-4-ol, 6-bromo-3-chloro- on downstream signaling pathways has not been investigated. If this compound is found to inhibit a specific molecular target, such as a protein kinase, it would be essential to examine its impact on the downstream signaling cascade. For example, if it were to inhibit the PI3K pathway, as has been suggested for a related compound, one would expect to see a decrease in the phosphorylation of downstream targets such as Akt and mTOR. Techniques such as Western blotting and phospho-specific antibody arrays would be instrumental in these investigations.

Despite a comprehensive search for in vivo pharmacodynamic studies on the chemical compound 1H-Indazol-4-ol, 6-bromo-3-chloro-, no specific data or research findings related to its effects in non-human model systems were identified.

The performed searches for "1H-Indazol-4-ol, 6-bromo-3-chloro- in vivo pharmacodynamic studies" and "pharmacodynamics of 6-bromo-3-chloro-1H-indazol-4-ol in animal models" did not yield any relevant scientific literature or datasets. While information on the biological activities of other indazole derivatives is available, there is a notable absence of published research focusing on the in vivo pharmacodynamics of this particular substituted indazole.

Consequently, the requested article section "3.8. In Vivo Pharmacodynamic Studies in Relevant Non-Human Model Systems," including detailed research findings and data tables, cannot be generated at this time due to the lack of available information. Further research and publication in this specific area would be required to fulfill the requested content.

Structure Activity Relationship Sar Studies and Rational Design of 1h Indazol 4 Ol,6 Bromo 3 Chloro Analogs

Design Principles for Systematic Structural Modifications of the 1H-Indazol-4-ol, 6-bromo-3-chloro- Scaffold

The rational design of analogs based on the 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold is a meticulous process guided by established medicinal chemistry principles. Systematic modifications are planned to probe the chemical space around the core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. The design process often begins with the core scaffold, which is a privileged structure in many kinase inhibitors, a class of drugs that can be effective in treating cancer and other diseases. researchgate.netwipo.int

Key strategic approaches include:

Bioisosteric Replacement: This involves substituting key functional groups with other groups that have similar physical or chemical properties. For the 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold, the chloro and bromo substituents can be replaced with other halogens (e.g., fluorine, iodine) or non-halogen groups like cyano or trifluoromethyl to modulate electronic and steric properties. nih.gov The 4-hydroxyl group can be converted to a methoxy (B1213986) ether or an amine to explore changes in hydrogen bonding capacity.

Substituent Scanning: A systematic exploration of various substituents at different positions of the indazole ring is undertaken. This helps to identify "hot spots" where modifications lead to significant changes in biological activity. For instance, derivatization of the N1 position of the indazole ring is a common strategy to introduce diverse chemical functionalities and explore new binding interactions with target proteins. ias.ac.in

Scaffold Hopping: In some cases, the indazole core itself may be replaced by other heterocyclic systems that maintain the key pharmacophoric features. This can lead to the discovery of novel intellectual property and improved drug-like properties.

Fragment-Based and Structure-Guided Design: When the biological target is known, fragment-based screening can identify small molecules that bind to the target. nih.govnih.gov These fragments can then be grown or linked to build more potent molecules. Structure-guided design utilizes X-ray crystallography or computational modeling to visualize how the molecule binds to its target, allowing for precise modifications to improve interactions. nih.govnih.gov

These design principles are not mutually exclusive and are often used in combination to guide the synthesis of new analogs for biological evaluation.

Impact of Substituent Variation on Biological Activity

Halogenation: The presence and nature of halogen atoms can significantly influence a molecule's properties. Halogens can affect lipophilicity, metabolic stability, and binding affinity through halogen bonding. nih.gov For the 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold, modifying the halogen pattern is a key strategy. For example, replacing the 6-bromo substituent with a fluorine atom has been shown in other indazole series to alter inhibitory activity and selectivity against different kinases. nih.gov The 3-chloro group is also a critical handle for modification, and its replacement can impact binding to the target protein.

Hydroxylation: The 4-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. Its presence and orientation are often crucial for anchoring the molecule within a protein's binding site. Conversion of the hydroxyl group to a methoxy group, for instance, removes the hydrogen bond donating capability and adds steric bulk, which can either enhance or diminish activity depending on the specific target. nih.gov

Nitrogen Substitution: The indazole ring contains two nitrogen atoms, N1 and N2. The N1 position is a common site for substitution to modulate the compound's properties. Attaching various alkyl or aryl groups to the N1 position can alter solubility, cell permeability, and introduce new interactions with the target. ias.ac.in The N2 nitrogen, while less commonly substituted, can also play a role in the molecule's electronic properties and binding.

A hypothetical SAR table illustrating the impact of these variations is presented below:

| Compound ID | R1 (at N1) | R3 | R4 | R6 | Biological Activity (IC₅₀, nM) |

| Parent | H | Cl | OH | Br | 50 |

| Analog 1 | CH₃ | Cl | OH | Br | 25 |

| Analog 2 | H | F | OH | Br | 75 |

| Analog 3 | H | Cl | OCH₃ | Br | 150 |

| Analog 4 | H | Cl | OH | F | 40 |

This table is for illustrative purposes and does not represent actual experimental data.

Development of Structure-Activity Hypotheses

Based on the data gathered from systematic modifications, researchers can develop structure-activity hypotheses. These hypotheses are predictive models that rationalize the observed biological activities and guide the design of future analogs. For the 1H-Indazol-4-ol, 6-bromo-3-chloro- series, a plausible hypothesis might be:

A hydrogen bond donor/acceptor at the 4-position is essential for activity. This is supported by the observation that masking the hydroxyl group often leads to a loss of potency.

A halogen at the 3-position is required for a key interaction with the target. The nature of this halogen can be fine-tuned to optimize this interaction.

The 6-position can tolerate bulky halogen substituents, which may occupy a hydrophobic pocket in the binding site.

Substitution at the N1 position with small, lipophilic groups can enhance cell permeability and potency.

These hypotheses are continuously refined as more data becomes available, leading to a more detailed understanding of the SAR for this class of compounds.

Identification of Key Pharmacophoric Features and Critical Binding Interactions

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the 1H-Indazol-4-ol, 6-bromo-3-chloro- series, the key pharmacophoric features can be inferred from SAR studies and computational modeling.

The critical features likely include:

A hydrogen bond donor/acceptor feature from the 4-hydroxyl group.

A hydrogen bond acceptor feature from one of the indazole nitrogen atoms (typically N2), which is a common interaction for kinase inhibitors. nih.gov

A hydrophobic/aromatic feature represented by the indazole ring itself.

Halogen bond donor features from the 3-chloro and 6-bromo substituents.

Computational docking studies can help to visualize how these features interact with the amino acid residues in the binding site of a target protein. For instance, the 4-hydroxyl group might form a hydrogen bond with a backbone carbonyl, while the indazole ring engages in pi-stacking interactions with an aromatic residue like phenylalanine. nih.gov The halogens could form favorable interactions with electron-rich regions of the protein. The identification of these critical binding interactions is paramount for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comresearchgate.net For the 1H-Indazol-4-ol, 6-bromo-3-chloro- derivatives, QSAR models can be developed to predict the activity of newly designed analogs before they are synthesized.

The process involves:

Data Collection: A dataset of synthesized analogs with their corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. sciencepublishinggroup.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

A successful QSAR model can provide valuable insights into the physicochemical properties that are most important for activity. For example, a model might reveal that a specific range of lipophilicity and a particular electronic distribution are optimal for high potency. These predictive analytics can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Design Strategies Based on the 1H-Indazol-4-ol, 6-bromo-3-chloro- Core

De novo design is a computational approach that aims to design novel molecules from scratch, based on the properties of a known binding site or pharmacophore model. nih.govnih.gov Starting with the 1H-Indazol-4-ol, 6-bromo-3-chloro- core as a foundational fragment, de novo design algorithms can explore vast chemical space to generate new molecular architectures.

These strategies can:

Grow new functionalities from the core scaffold to fill unoccupied pockets in the binding site.

Link the core to other fragments that are known to bind to adjacent regions of the target.

Replace the indazole core with alternative scaffolds while maintaining the key pharmacophoric features.

This approach has the potential to generate highly novel and potent compounds that may not be accessible through traditional medicinal chemistry approaches. nih.gov The integration of de novo design with SAR studies and QSAR modeling creates a powerful workflow for the discovery and optimization of new therapeutic agents based on the 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold.

Computational and Theoretical Investigations of 1h Indazol 4 Ol,6 Bromo 3 Chloro

Molecular Docking Simulations with Identified or Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org This method is widely used in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein. For indazole-based compounds, molecular docking has been instrumental in identifying potential protein targets and elucidating the molecular basis of their activity.

Given the broad spectrum of biological activities reported for indazole derivatives, a number of protein families are considered putative targets. nih.gov Kinases, in particular, have been a major focus of research, with many indazole-containing compounds being investigated as kinase inhibitors for the treatment of cancer. nih.gov For a compound like 1H-Indazol-4-ol, 6-bromo-3-chloro-, molecular docking simulations could be employed to screen it against a panel of known cancer-related kinases. For example, studies on other indazole derivatives have explored their binding to vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptors (FGFR1 and FGFR2), and Aurora kinases. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, 1H-Indazol-4-ol, 6-bromo-3-chloro-, would be built and optimized using computational chemistry software. The docking algorithm then systematically samples different orientations and conformations of the ligand within the binding site of the protein, calculating a score for each pose to estimate the binding affinity.

For instance, a study on arylsulphonyl indazole derivatives docked into the active site of VEGFR2 (PDB code: 3EWH) revealed key interactions, such as hydrogen bonding and π–π stacking, that stabilized the ligand-protein complex. nih.gov Similarly, docking of 1H-indazol-3-amine derivatives into FGFR1 and FGFR2 has provided insights into structure-activity relationships, indicating, for example, that fluorine substitutions at certain positions can be detrimental to binding. nih.gov Another study successfully docked novel indazole derivatives into the renal cancer-related protein (PDB: 6FEW), identifying compounds with high binding energies. nih.gov

The results of such docking studies are often presented in a table summarizing the binding energies and key interactions. A hypothetical docking study for 1H-Indazol-4-ol, 6-bromo-3-chloro- against a panel of kinases might yield results like those shown in Table 1.

Table 1: Hypothetical Molecular Docking Results for 1H-Indazol-4-ol, 6-bromo-3-chloro-

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR2 | 3EWH | -8.5 | Cys919, Asp1046 |

| FGFR1 | 4V04 | -7.9 | Ala564, Asp641 |

| Aurora A Kinase | 1MQ4 | -9.2 | Ala213, Thr217 |

| K-Ras (G12D) | 4LUC | -7.1 | Gly12, Gln61 |

This table is for illustrative purposes only and does not represent actual experimental data.

These simulations can guide the synthesis of new derivatives by suggesting modifications to the parent structure that could enhance binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations to Probe Ligand-Protein Complex Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are invaluable for assessing the stability of a ligand-protein complex and observing any conformational changes that may occur upon binding. mdpi.com

Following a promising molecular docking result, an MD simulation would typically be performed on the predicted ligand-protein complex. The system is placed in a simulated physiological environment, including water molecules and ions, and the forces between all atoms are calculated using classical mechanics. By integrating Newton's laws of motion, the trajectory of the atoms over a period of nanoseconds or even microseconds can be followed.

For an indazole derivative like 1H-Indazol-4-ol, 6-bromo-3-chloro- complexed with a target protein, MD simulations can provide insights into several key aspects:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, one can assess whether the ligand remains stably bound in the active site. mdpi.com

Key interactions: MD simulations can reveal the persistence of hydrogen bonds and other interactions identified in docking studies, as well as identify new, transient interactions. mdpi.com

Conformational changes: The binding of a ligand can induce conformational changes in the protein, which may be critical for its biological function. nih.gov MD simulations can capture these changes, providing a more complete understanding of the mechanism of action.

A study on the indazole derivative bindarit (B1667084) targeting the K-Ras protein used MD simulations to understand the dynamics and structural changes upon ligand binding. nih.gov The simulations showed that the binding of bindarit could lead to conformational changes that might disrupt the protein's activity. nih.gov Similarly, MD simulations have been used to study the interactions of indazole derivatives with VEGFR2 kinase, confirming the stability of the docked conformations. nih.gov

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. researchgate.net These methods can be used to calculate various properties of 1H-Indazol-4-ol, 6-bromo-3-chloro-, such as its electronic structure, molecular orbitals, and reactivity descriptors.

Density Functional Theory (DFT) is a popular quantum chemical method used for these purposes. nih.gov DFT calculations can provide optimized molecular geometries and a wealth of information about the electronic distribution within the molecule.

Key parameters that can be calculated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help in predicting how the molecule will interact with other molecules. researchgate.net

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. researchgate.net

For example, DFT studies on novel indazole derivatives have been used to determine their HOMO-LUMO energy gaps, providing insights into their stability. nih.gov Quantum chemical calculations have also been employed to investigate the regioselective alkylation of indazoles, with calculated partial charges and Fukui indices helping to explain the observed reaction pathways. beilstein-journals.org

Table 2: Hypothetical Quantum Chemical Properties of 1H-Indazol-4-ol, 6-bromo-3-chloro- (Calculated using DFT)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for Research Contexts

The therapeutic potential of a compound is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools have become an integral part of the early stages of drug discovery, allowing for the assessment of a compound's drug-likeness without the need for extensive experimental work. researchgate.net

A variety of web-based tools and software packages, such as SwissADME and pkCSM, are available for predicting the ADME properties of a molecule based on its structure. nih.govjaptronline.com For 1H-Indazol-4-ol, 6-bromo-3-chloro-, these tools could be used to predict a range of parameters, including:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (logS): The solubility of a compound in water, which is important for its administration and distribution in the body.

Gastrointestinal (GI) Absorption: Prediction of whether a compound will be well absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Prediction of whether a compound can cross the blood-brain barrier, which is relevant for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of whether a compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

Drug-likeness Rules: Evaluation against established rules such as Lipinski's rule of five, which provides a general assessment of a compound's suitability as an oral drug.

Studies on indazole derivatives frequently report in silico ADME predictions. For instance, an analysis of the indazole derivative bindarit using SwissADME and pkCSM servers was conducted to assess its drug-likeness. nih.gov Similarly, in silico ADME prediction has been applied to novel triazoles and indazoles to evaluate their potential as antitubercular agents. researchgate.net

Conformational Analysis and Energy Minimization Studies of 1H-Indazol-4-ol, 6-bromo-3-chloro-

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface.

For a molecule like 1H-Indazol-4-ol, 6-bromo-3-chloro-, which has a relatively rigid bicyclic core but also a rotatable hydroxyl group, conformational analysis can help in understanding its preferred shape. This is particularly important for accurately representing the molecule in docking studies.

Computational methods can be used to systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. The low-energy conformations can then be used as starting points for molecular docking simulations. A structure-based approach to designing 1H-indazole analogues as irreversible EGFR inhibitors involved the computational analysis of conformational ligand ensembles in solution. nih.gov

Virtual Ligand Screening and Library Design Based on 1H-Indazol-4-ol, 6-bromo-3-chloro- Scaffold

Virtual ligand screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov The 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold can serve as a starting point for such a screening campaign.

There are two main approaches to virtual screening:

Structure-based virtual screening: This method uses molecular docking to screen a library of compounds against the three-dimensional structure of a target protein. nih.gov

Ligand-based virtual screening: When the structure of the target is unknown, this approach uses the structure of a known active ligand to find other compounds in a library with similar properties. nih.gov

The indazole scaffold has been used as a basis for designing compound libraries for virtual screening. For example, a study on imidazo[4,5-b]pyridine derivatives used virtual screening of the ZINC database to identify new fragments for designing more potent inhibitors. mdpi.com Similarly, a pharmacophore model based on indazole analogs of curcumin (B1669340) was used for ligand-based virtual screening to discover new estrogen receptor alpha inhibitors. ugm.ac.id

Cheminformatics Approaches for Similarity Searching and Cluster Analysis of Related Compounds

Cheminformatics involves the use of computational methods to analyze chemical data. nih.gov For a compound like 1H-Indazol-4-ol, 6-bromo-3-chloro-, cheminformatics approaches can be used to find structurally similar compounds and to group related molecules based on their properties.

Similarity Searching: This involves searching a chemical database for compounds that are structurally similar to a query molecule. This can be useful for identifying compounds with potentially similar biological activities.

Cluster Analysis: This is a method for grouping a set of compounds into clusters, such that compounds in the same cluster are more similar to each other than to those in other clusters. This can help in understanding the chemical space around a particular scaffold and in selecting a diverse set of compounds for experimental testing.

A study on 2-phenyl-2H-indazole derivatives employed cheminformatics to analyze structure-activity relationships, providing insights into the structural features that favor antiprotozoal activity. nih.gov These approaches are valuable for navigating the vast chemical space and for making informed decisions in the drug discovery process.

Advanced Analytical Methodologies in the Study of 1h Indazol 4 Ol,6 Bromo 3 Chloro

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

To understand how a compound like 1H-Indazol-4-ol, 6-bromo-3-chloro- functions at a molecular level, particularly in its role as a kinase inhibitor, advanced spectroscopic techniques are indispensable. Surface Plasmon Resonance (SPR) is a primary tool for studying the kinetics of binding interactions in real-time without the need for labels.

Surface Plasmon Resonance (SPR) for Binding Kinetics:

SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (the inhibitor) binds to a target protein immobilized on the chip. This allows for the precise determination of key kinetic parameters:

Association Rate Constant (k_a or k_on): The rate at which the inhibitor binds to the target.

Dissociation Rate Constant (k_d or k_off): The rate at which the inhibitor-target complex dissociates.

Equilibrium Dissociation Constant (K_D): A measure of the affinity of the inhibitor for its target, calculated as the ratio k_d/k_a. A lower K_D value indicates a higher binding affinity.

For a kinase inhibitor, a typical SPR experiment would involve immobilizing the purified kinase on a sensor chip and then flowing various concentrations of the indazole compound over the surface. While specific SPR data for 1H-Indazol-4-ol, 6-bromo-3-chloro- is not publicly available, the table below illustrates the type of data obtained from such an experiment for a hypothetical indazole-based kinase inhibitor.

| Analyte Concentration (nM) | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) | Affinity (K_D) (nM) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

This data provides critical insights into the inhibitor's binding characteristics, helping to elucidate its mechanism of action and guide further optimization.

X-ray Crystallography and NMR Spectroscopy for 3D Structure Determination of Ligand-Target Complexes

Determining the three-dimensional (3D) structure of an inhibitor bound to its target protein is crucial for structure-based drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

X-ray Crystallography: This technique provides a high-resolution static image of the ligand-target complex. The process involves co-crystallizing the inhibitor with its target protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the atomic coordinates of the complex. For an indazole inhibitor, a crystal structure would reveal the specific amino acid residues in the kinase's ATP-binding pocket that form hydrogen bonds, hydrophobic interactions, or other contacts with the inhibitor. This information is invaluable for explaining the compound's potency and selectivity. Although no public crystal structures exist for 1H-Indazol-4-ol, 6-bromo-3-chloro-, studies on similar indazoles often reveal key interactions with the kinase hinge region. nih.gov

NMR Spectroscopy: While X-ray crystallography provides a static picture, NMR spectroscopy can provide information about the dynamics of the ligand-target interaction in solution. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the inhibitor are in close contact with the target protein. For full structure determination of smaller proteins or for validating crystallographic findings, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) on isotopically labeled protein-ligand complexes are used.

Development of Bioanalytical Methods for Quantitative Detection of 1H-Indazol-4-ol, 6-bromo-3-chloro- in Research Samples

To evaluate a compound's properties in biological systems (e.g., in cell culture or in vivo models), sensitive and specific bioanalytical methods are required for its quantitative detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and throughput.

The development of an LC-MS/MS method for 1H-Indazol-4-ol, 6-bromo-3-chloro- would involve:

Optimization of Mass Spectrometry Parameters: Determining the optimal precursor and product ions for the compound using Multiple Reaction Monitoring (MRM). The bromine and chlorine atoms provide a distinct isotopic pattern that aids in identification.

Chromatographic Separation: Developing a robust High-Performance Liquid Chromatography (HPLC) method to separate the compound from matrix components in samples like plasma or cell lysates.

Method Validation: Validating the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

The table below shows a hypothetical set of parameters for an LC-MS/MS method for the quantitative analysis of 1H-Indazol-4-ol, 6-bromo-3-chloro-.

| Parameter | Value |

|---|---|

| Compound | 1H-Indazol-4-ol, 6-bromo-3-chloro- |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 246.9 (for ⁷⁹Br, ³⁵Cl) |

| Product Ion (m/z) | 180.0 (Hypothetical fragment) |

| LC Column | C18 Reverse-Phase |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Microfluidic and High-Throughput Screening Platform Integration for Compound Evaluation

The initial discovery of active compounds like 1H-Indazol-4-ol, 6-bromo-3-chloro- often relies on High-Throughput Screening (HTS), where large libraries of chemicals are rapidly tested for activity against a biological target. nih.gov Kinase activity is frequently measured using assays that detect the consumption of ATP or the generation of the phosphorylated product. nih.govmblbio.com Luminescence-based ATP depletion assays, for instance, are well-suited for HTS. nih.gov

Integration with Microfluidics: Modern screening platforms increasingly incorporate microfluidics, or "lab-on-a-chip" technology. These systems offer several advantages for compound evaluation:

Reduced Reagent Consumption: Microfluidic devices use nanoliter to picoliter volumes, significantly reducing the cost of expensive reagents like kinases and ATP.

Higher Throughput: The miniaturization and automation allow for faster analysis times and the ability to run thousands of assays in parallel.

Precise Control: These platforms offer exquisite control over reaction times and conditions.

In such a platform, 1H-Indazol-4-ol, 6-bromo-3-chloro- would be introduced into micro-reactors containing the kinase, substrate, and ATP. The enzyme's activity in the presence of the inhibitor would be measured, allowing for the determination of parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

The table below presents hypothetical IC₅₀ values for 1H-Indazol-4-ol, 6-bromo-3-chloro- against a panel of kinases, data that would typically be generated in an HTS campaign.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Target Kinase A | 15 |

| Off-Target Kinase B | 1,250 |

| Off-Target Kinase C | >10,000 |

This data is essential for assessing both the potency and the selectivity of the compound, which are critical attributes for a potential drug candidate.

Future Research Directions and Translational Potential of 1h Indazol 4 Ol,6 Bromo 3 Chloro Derivatives

Prospects for Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of functionalized indazoles is an area of active research. For derivatives of 1H-Indazol-4-ol, 6-bromo-3-chloro-, future efforts could focus on developing more efficient and regioselective synthetic routes. Current methods for synthesizing related indazoles often involve multi-step processes.

One promising avenue is the refinement of cycloaddition reactions. For instance, 1,3-dipolar cycloaddition has been effectively used to create triazole-substituted indazoles from 3-chloro-6-nitro-1H-indazole precursors. nih.gov Future work could adapt these "click chemistry" methods to the 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold, potentially leading to high-yield synthesis of novel derivatives. nih.gov

Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed cyclizations, have been employed for the synthesis of 3-aminoindazoles. researchgate.net Investigating similar catalytic systems for the 1H-Indazol-4-ol, 6-bromo-3-chloro- core could provide more direct and atom-economical synthetic pathways. The development of practical, large-scale syntheses without the need for chromatographic purification will be crucial for the industrial application of these compounds. researchgate.netchemrxiv.org

| Synthetic Approach | Potential Advantage | Relevant Precursor Type |

| 1,3-Dipolar Cycloaddition | High yield and regioselectivity | Azide-functionalized indazoles |

| Transition Metal-Catalyzed Cyclization | Atom economy and directness | Ortho-haloaryl hydrazines |

| Regioselective Bromination & Cyclization | Scalability and cost-effectiveness | Substituted benzonitriles |

Exploration of Undiscovered Biological Activities and Therapeutic Areas

Indazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and antidiabetic properties. nih.gov While the specific biological profile of 1H-Indazol-4-ol, 6-bromo-3-chloro- derivatives is not yet extensively documented, the known activities of related compounds suggest several therapeutic areas for exploration.

Derivatives of the closely related 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity by inhibiting the trypanothione (B104310) reductase enzyme of the parasite. nih.gov This suggests that derivatives of 1H-Indazol-4-ol, 6-bromo-3-chloro- could also be investigated as potential treatments for parasitic diseases. Molecular docking and dynamics simulations could aid in identifying the most promising candidates for synthesis and biological testing. nih.gov

Additionally, the 3-aminoindazole scaffold is a key component of linifanib, a potent tyrosine kinase receptor inhibitor used in cancer therapy, and Lenacapavir, a highly potent HIV capsid inhibitor. researchgate.netsemanticscholar.orgnih.gov This highlights the potential for 1H-Indazol-4-ol, 6-bromo-3-chloro- derivatives to be developed as inhibitors of various enzymes and receptors involved in cancer, viral infections, and other diseases. The antimicrobial potential of bromo-indazole derivatives bearing 1,2,3-triazole moieties has also been reported, suggesting another avenue for investigation. banglajol.inforesearchgate.net

Design and Synthesis of Advanced Analogs with Enhanced Selectivity and Potency

The design and synthesis of advanced analogs with improved pharmacological properties is a key step in drug discovery. The 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold provides a versatile platform for such optimization. The bromine and chlorine atoms at positions 6 and 3, respectively, along with the hydroxyl group at position 4, can be readily modified to fine-tune the molecule's interaction with biological targets. chemimpex.com

Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogs. For example, in the development of antileishmanial agents, it was found that the geometry of the side chain attached to the indazole core significantly influenced activity. nih.gov Similar systematic modifications to derivatives of 1H-Indazol-4-ol, 6-bromo-3-chloro- could lead to compounds with enhanced efficacy.

The synthesis of key intermediates, such as 7-bromo-4-chloro-1H-indazol-3-amine for Lenacapavir, demonstrates the importance of developing specific, highly functionalized indazole building blocks. researchgate.netsemanticscholar.orgnih.gov Future research should focus on creating a diverse library of analogs of 1H-Indazol-4-ol, 6-bromo-3-chloro- with various substituents at different positions to explore a wide range of biological targets.

Integration of 1H-Indazol-4-ol, 6-bromo-3-chloro- into Multicomponent Reaction Systems and Combinatorial Libraries

Multicomponent reactions (MCRs) and combinatorial chemistry are powerful tools for the rapid generation of large and diverse chemical libraries for high-throughput screening. The 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold is an excellent candidate for incorporation into such systems.

The reactive sites on the indazole ring—the bromine, chlorine, and hydroxyl groups—can participate in a variety of chemical transformations, making the scaffold suitable for MCRs. For instance, the halogen atoms can be involved in substitution reactions, while the hydroxyl group can undergo etherification or esterification. This allows for the one-pot synthesis of complex molecules with multiple points of diversity.

The synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core via 1,3-dipolar cycloaddition is an example of how this scaffold can be used to create diverse libraries. banglajol.info By systematically varying the reaction partners, a vast number of unique compounds can be generated and screened for biological activity.

Contribution to Fundamental Understanding of Indazole Chemistry and Biological Interactions

The study of 1H-Indazol-4-ol, 6-bromo-3-chloro- and its derivatives can contribute significantly to the fundamental understanding of indazole chemistry. The electronic properties of the indazole ring are influenced by the nature and position of its substituents. The presence of both electron-withdrawing (bromo and chloro) and electron-donating (hydroxyl) groups in the target scaffold presents an interesting case for studying its reactivity and tautomeric equilibria. nih.gov

Investigating the chemical reactions of this compound, such as substitution, oxidation, and reduction, will provide valuable insights into the reactivity of polysubstituted indazoles. Furthermore, studying the interactions of its derivatives with biological targets through techniques like X-ray crystallography and molecular modeling can elucidate the key structural features required for binding and activity. nih.gov This knowledge can then be applied to the rational design of new drugs based on the indazole scaffold.

Conceptual Framework for Further Chemical Biology Probes Based on the 1H-Indazol-4-ol, 6-bromo-3-chloro- Scaffold

Chemical biology probes are essential tools for studying biological processes in living systems. The 1H-Indazol-4-ol, 6-bromo-3-chloro- scaffold can serve as a valuable starting point for the development of such probes. Its rigid bicyclic structure provides a well-defined framework for the attachment of reporter groups (e.g., fluorophores, biotin) and photoreactive moieties.

By incorporating this scaffold into molecules with known biological targets, it is possible to create probes for target identification, validation, and imaging. For example, a derivative of 1H-Indazol-4-ol, 6-bromo-3-chloro- that inhibits a specific kinase could be functionalized with a fluorescent tag to visualize the localization of the kinase within cells.

The development of such probes would not only advance our understanding of the biological roles of their targets but also provide valuable tools for drug discovery and diagnostics. The versatility of the indazole core allows for the creation of a wide range of probes tailored to specific biological questions.

Q & A

Basic: What are the common synthetic routes for preparing 6-bromo-3-chloro-1H-indazol-4-ol?

Answer:

The synthesis typically involves cyclization of substituted benzene precursors or modification of existing indazole scaffolds. Key steps include halogenation (bromination/chlorination) and hydroxylation at specific positions. For example, 6-bromo-3-chloro derivatives can be synthesized via:

- Palladium-catalyzed cross-coupling to introduce bromo or chloro groups (e.g., Suzuki-Miyaura coupling) .

- Electrophilic aromatic substitution using brominating agents (e.g., NBS) or chlorinating agents (e.g., SOCl₂) under controlled conditions .

- Hydroxylation via acid- or base-mediated hydrolysis of protected intermediates (e.g., methoxy to hydroxyl conversion) .

Table 1: Comparison of Halogenation Reactivity in Indazole Derivatives

| Halogen | Reactivity (Relative Rate) | Preferred Position |

|---|---|---|

| Bromine | High (electrophilic) | C6 |

| Chlorine | Moderate | C3 |

| Data derived from substitution patterns in indazole analogs . |

Advanced: How can researchers optimize palladium-catalyzed coupling reactions for introducing substituents to 6-bromo-3-chloro-1H-indazol-4-ol?

Answer:

Optimization involves:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for bromo/chloro substituents, ensuring compatibility with hydroxyl groups .

- Solvent effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates while avoiding hydroxyl group deprotonation.

- Temperature control: Reactions often proceed at 80–100°C for 12–24 hours to balance yield and side reactions .

- Protecting groups: Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent unwanted reactivity during coupling .

Note: Monitor reaction progress via TLC or LC-MS to detect intermediates and byproducts.

Basic: What spectroscopic techniques are recommended for characterizing the structure of 6-bromo-3-chloro-1H-indazol-4-ol?

Answer:

- ¹H/¹³C NMR: Identify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromo/chloro groups) and hydroxyl protons (broad singlet at δ 9–11 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., C₇H₄BrClN₂O, [M+H]⁺ = 272.90) .

- IR Spectroscopy: Detect O-H stretches (~3200 cm⁻¹) and C-Br/C-Cl vibrations (500–600 cm⁻¹) .

Table 2: Key Spectral Signatures

| Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| C6-Bromo | 7.8–8.1 (d) | 560 |

| C3-Chloro | 7.5–7.7 (d) | 610 |

| C4-Hydroxyl | 9.5 (bs) | 3200 |

Advanced: How do contradictory biological activity data between in vitro and in vivo studies for bromo-chloro indazole derivatives inform target validation?

Answer:

Discrepancies often arise from:

- Metabolic instability: Hydroxyl groups may undergo glucuronidation in vivo, reducing bioavailability .

- Off-target effects: Bromo substituents enhance lipophilicity, potentially increasing nonspecific binding .

Methodological resolution: - Pharmacokinetic profiling: Assess plasma stability and metabolite formation using LC-MS/MS.

- Proteome-wide screening: Use affinity chromatography or thermal shift assays to identify unintended targets .

Basic: What are the key differences in reactivity between bromo- and chloro-substituted indazoles?

Answer:

- Bromine: Higher leaving-group ability, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Chlorine: Less reactive but more stable under acidic conditions, making it preferable for long-term storage .

Example: Bromo groups at C6 participate in Suzuki couplings at lower temperatures (50°C) compared to chloro analogs (80°C) .

Advanced: What strategies can be employed to resolve discrepancies in reported enzyme inhibition potencies of 6-bromo-3-chloro-1H-indazol-4-ol derivatives across studies?

Answer:

- Standardize assay conditions: Control pH, ionic strength, and co-solvents (e.g., DMSO ≤ 1% v/v) to minimize variability .

- Re-evaluate enzyme sources: Recombinant vs. native enzymes may exhibit differing sensitivities to halogenated inhibitors .

- Structural analysis: Use X-ray crystallography or molecular docking to verify binding modes and identify critical halogen bonds .

Basic: What are the recommended storage conditions to maintain the stability of 6-bromo-3-chloro-1H-indazol-4-ol?

Answer:

- Temperature: Store at 2–8°C in airtight, light-protected vials to prevent photodegradation .

- Solvent: Dissolve in anhydrous DMSO or ethanol for long-term storage (-20°C), avoiding aqueous buffers to limit hydrolysis .

Advanced: How does the substitution pattern (bromo at C6, chloro at C3) influence the compound’s electronic properties and biological activity?

Answer:

- Electronic effects: Bromo (C6) increases electron-withdrawing character, enhancing hydrogen-bond acceptor capacity at C4-OH .

- Biological implications: This combination improves kinase inhibition by stabilizing interactions with ATP-binding pockets (e.g., in JAK2 or EGFR targets) .

Validation: DFT calculations (e.g., Mulliken charges) and SAR studies on analog libraries .

Basic: How can researchers distinguish between tautomeric forms of bromo-chloro indazoles in solution?

Answer:

- NMR titration: Use D₂O exchange to identify labile protons (e.g., hydroxyl or amine groups) .

- pH-dependent UV-Vis: Monitor absorbance shifts (e.g., λmax at 270 nm for 1H-tautomer vs. 290 nm for 2H-form) .

Advanced: What computational methods are effective for predicting the metabolic pathways of 6-bromo-3-chloro-1H-indazol-4-ol?

Answer:

- In silico tools: Use GLORY (for phase I metabolism) and GLORYx (for phase II) to predict sites of oxidation or glucuronidation .

- MD simulations: Model interactions with CYP450 isoforms (e.g., CYP3A4) to identify likely metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.